Cas no 113299-40-4 ((R)-Bicalutamide)
(R)-Bicalutamide Chemical and Physical Properties
Names and Identifiers
-
- (R)-Bicalutamide
- (2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
- R-Bicalutamide
- ICI-187555
- (R)-Casodex
- R-BICALUTIMIDE
- (R)-(-)-BICALUTAMIDE
- BicalutaMide R-IsoMer
- Bicalutamide impurity A
- N-[4-Cyano-3-(Trifluoromethyl)Phenyl]-3-[(4-Flurophenyl)Thio]-2-Hydroxy-2-Methyl-Propanamide
- (R)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanamide
- (2R)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanamide
- J-002937
- NCGC00167487-02
- Propanamide, N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methyl-, (2R)-
- (R)-(-)Bicalutamide
- Q63390492
- MLS006011750
- 1z95
- BDBM18678
- (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide
- BCP21466
- (2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
- HMS3604I05
- Bicalutamide, (R)-
- 113299-40-4
- AZD-1907
- Bicalutamide, (-)-
- 122544-02-9
- DTXSID501016794
- NCGC00167487-15
- CS-0027716
- CHEMBL63560
- C18H14F4N2O4S
- SCHEMBL3612
- UNII-Z9DL98I0AF
- DB02932
- (2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorobenzene)sulfonyl]-2-hydroxy-2-methylpropanamide
- (-)-Bicalutamide
- CHEBI:3090
- MS-27639
- LKJPYSCBVHEWIU-KRWDZBQOSA-N
- (R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide
- AKOS005563832
- CHEBI:39589
- Z9DL98I0AF
- MLS006010059
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)- 2-hydroxy-2-methylpropionamide
- SMR002246884
- Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-, (2R)-; Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-, (R)-; (2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide; (R)-Bicalutamide; (R)-Casodex
- NCGC00167487-01
- HY-108250
- NCGC00167487-12
- STK631358
- 618-534-3
- DTXCID702678
- (2R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
- (2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide;(R)-Casodex
- FB18582
-
- MDL: MFCD00870866
- Inchi: 1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1
- InChI Key: LKJPYSCBVHEWIU-KRWDZBQOSA-N
- SMILES: S(C1C=CC(=CC=1)F)(C[C@](C(NC1C=CC(C#N)=C(C(F)(F)F)C=1)=O)(C)O)(=O)=O
Computed Properties
- Exact Mass: 430.06100
- Monoisotopic Mass: 430.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 750
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116A^2
- XLogP3: 2.3
Experimental Properties
- Color/Form: Gray white crystalline solid
- Density: 1.52 g/cm3
- Melting Point: 178-181°C
- Boiling Point: 650.3ºC at 760 mmHg
- Flash Point: 650.3 °C at 760 mmHg
- Refractive Index: 1.577
- PSA: 115.64000
- LogP: 4.03338
(R)-Bicalutamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B275967-100mg |
(R)-Bicalutamide |
113299-40-4 | ≥98% | 100mg |
¥1236.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B275967-250mg |
(R)-Bicalutamide |
113299-40-4 | ≥98% | 250mg |
¥2472.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B275967-1g |
(R)-Bicalutamide |
113299-40-4 | ≥98% | 1g |
¥6922.90 | 2023-09-04 | |
| TRC | B382005-25mg |
(R)-Bicalutamide |
113299-40-4 | 25mg |
$ 119.00 | 2023-04-18 | ||
| TRC | B382005-50mg |
(R)-Bicalutamide |
113299-40-4 | 50mg |
$ 198.00 | 2023-04-18 | ||
| TRC | B382005-100mg |
(R)-Bicalutamide |
113299-40-4 | 100mg |
$ 374.00 | 2023-04-18 | ||
| TRC | B382005-250mg |
(R)-Bicalutamide |
113299-40-4 | 250mg |
$ 883.00 | 2023-04-18 | ||
| TRC | B382005-500mg |
(R)-Bicalutamide |
113299-40-4 | 500mg |
$ 1454.00 | 2023-04-18 | ||
| MedChemExpress | HY-108250-10mM*1mLinDMSO |
(R)-Bicalutamide |
113299-40-4 | 99.93% | 10mM*1mLinDMSO |
¥990 | 2023-07-26 | |
| MedChemExpress | HY-108250-5mg |
(R)-Bicalutamide |
113299-40-4 | 99.91% | 5mg |
¥900 | 2024-07-20 |
(R)-Bicalutamide Suppliers
(R)-Bicalutamide Related Literature
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Hongli Liu,Xiaoli An,Shuyan Li,Yuwei Wang,Jiazhong Li,Huanxiang Liu Mol. BioSyst. 2015 11 3347
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Bianca Wiedemann,J?rn Weisner,Daniel Rauh Med. Chem. Commun. 2018 9 1249
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Varun Kumar,Mahesh Rachamalla,Prajwal Nandekar,Gopal L. Khatik,Abhay T. Sangamwar,Kulbhushan Tikoo,Vipin A. Nair RSC Adv. 2014 4 37868
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Philipp Stockmann,Marta Gozzi,Robert Kuhnert,Menyhárt B. Sárosi,Evamarie Hey-Hawkins Chem. Soc. Rev. 2019 48 3497
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Artem O. Surov,Katarzyna A. Solanko,Andrew D. Bond,Annette Bauer-Brandl,German L. Perlovich CrystEngComm 2016 18 4818
Additional information on (R)-Bicalutamide
Professional Introduction to (R)-Bicalutamide (CAS No. 113299-40-4)
(R)-Bicalutamide, a key compound with the chemical identifier CAS No. 113299-40-4, represents a significant advancement in the field of pharmaceutical chemistry and oncology. This enantiomer of bicalutamide, a well-known anti-androgen, has garnered considerable attention due to its unique pharmacological properties and potential therapeutic applications. As research in molecular targeted therapy continues to evolve, the role of (R)-Bicalutamide in addressing complex medical conditions has become increasingly prominent.
The development of (R)-Bicalutamide is rooted in the broader category of androgen receptor modulators (ARMs), which play a crucial role in the treatment of hormone-sensitive prostate cancer. Unlike its racemic counterpart, bicalutamide, (R)-Bicalutamide exhibits enhanced selectivity and potency, making it a promising candidate for clinical trials and potential drug formulations. This specificity is attributed to its precise stereochemical configuration, which influences its interaction with biological targets at the molecular level.
Recent studies have highlighted the pharmacodynamic mechanisms of (R)-Bicalutamide, emphasizing its ability to competitively inhibit androgen binding to the AR. This interaction disrupts the signaling pathways that drive prostate cancer cell proliferation, offering a viable therapeutic strategy for patients with advanced or metastatic disease. The compound's ability to modulate AR activity without significant off-target effects has positioned it as a candidate for combination therapies, particularly when paired with other systemic treatments.
In clinical research, (R)-Bicalutamide has been evaluated in preclinical models and early-phase human trials, demonstrating encouraging results in terms of tumor suppression and disease progression-free survival. The compound's efficacy appears to be linked to its prolonged half-life and sustained receptor occupancy, which may contribute to improved patient outcomes. Additionally, its favorable pharmacokinetic profile suggests potential for once-daily dosing regimens, enhancing patient compliance and convenience.
The synthesis and structural optimization of (R)-Bicalutamide have been subjects of extensive investigation. Advances in chiral synthesis techniques have enabled the production of high-purity enantiomers, reducing the risk of side effects associated with racemic mixtures. These synthetic methodologies are critical for ensuring batch-to-batch consistency and meeting regulatory standards required for pharmaceutical use. The integration of computational chemistry and high-throughput screening has further accelerated the discovery process, allowing researchers to identify novel analogs with improved therapeutic profiles.
From a biological perspective, (R)-Bicalutamide's interaction with the AR is mediated by specific amino acid residues within the ligand-binding domain. Structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have provided insights into how this enantiomer binds to the receptor and induces conformational changes that alter downstream signaling. These structural insights are invaluable for designing next-generation ARMs that may exhibit greater selectivity or resistance profiles against emerging drug-resistant variants.
The clinical implications of (R)-Bicalutamide extend beyond prostate cancer treatment. Emerging evidence suggests its potential utility in other hormone-sensitive malignancies, including certain gynecological cancers where AR pathways are dysregulated. Investigational studies are exploring its role in combination regimens with immune checkpoint inhibitors or targeted therapies, aiming to enhance treatment efficacy through synergistic mechanisms. Such combinatorial approaches represent a cornerstone of modern oncology research.
Regulatory agencies have closely monitored the development of (R)-Bicalutamide as part of their efforts to advance personalized medicine initiatives. The compound's unique properties align well with regulatory guidelines that prioritize targeted therapies over traditional broad-spectrum agents. Clinical trial data submission is expected to follow rigorous protocols designed to demonstrate both safety and efficacy across diverse patient populations.
The future directions for (R)-Bicalutamide research include exploring its role in biomarker-driven trials, where genetic or proteomic profiles predict treatment response. By integrating biomarker analysis with pharmacogenomic data, clinicians may be able to tailor dosing regimens or predict adverse effects more accurately. Additionally, long-term follow-up studies will be essential to assess chronic toxicity profiles and long-term patient survival rates following sustained exposure.
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